N-(2,3-dimethylphenyl)isonicotinamide
Description
N-(2,3-Dimethylphenyl)isonicotinamide is an aromatic amide derivative comprising an isonicotinamide moiety (a pyridine-4-carboxamide group) linked to a 2,3-dimethylphenyl substituent via an amide bond. The compound’s structure (Fig. 1) features a planar pyridine ring conjugated to the amide group, which may influence its electronic properties and intermolecular interactions.
Fig. 1: Proposed structure of this compound.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-4-3-5-13(11(10)2)16-14(17)12-6-8-15-9-7-12/h3-9H,1-2H3,(H,16,17) |
InChI Key |
GBXNRMKAPVSHLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=NC=C2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=NC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
This difference may reduce electrophilic reactivity but increase hydrogen-bonding capacity . Chloroacetamide analogs (e.g., alachlor) feature electron-withdrawing chlorine atoms, enhancing their reactivity as electrophilic agents in herbicidal activity .
Substituent position (e.g., 2,3- vs. 2,6-) influences molecular symmetry and interactions with enzymes or receptors .
Biological Implications:
- Chloroacetamide herbicides inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The absence of chlorine in this compound suggests divergent mechanisms of action, possibly targeting nicotinamide-dependent pathways due to its pyridine core .
Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn from structural trends:
- Solubility: The pyridine ring may improve aqueous solubility relative to purely aliphatic amides.
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